molecular formula C8H7ClO3 B8621303 4-Chloro-1,3-benzodioxole-5-methanol

4-Chloro-1,3-benzodioxole-5-methanol

Cat. No.: B8621303
M. Wt: 186.59 g/mol
InChI Key: PDVZKTRCSSNEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,3-benzodioxole-5-methanol (CAS 110038-92-1) is a high-value benzodioxole derivative with the molecular formula C 8 H 7 ClO 3 and a molecular weight of 186.59 g/mol . This compound features a benzodioxole ring system, a chloro substituent, and a methanol functional group, making it a versatile and critical building block in organic synthesis and medicinal chemistry research . The methanol group serves as a handle for further chemical transformations, such as oxidation or esterification, while the chloro group offers a site for cross-coupling reactions. As such, it is a key intermediate for constructing more complex molecules for pharmaceutical development and chemical biology. Available with a purity of 95% or higher, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses . Researchers can order this compound in quantities ranging from 100 mg to 10 g .

Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

(4-chloro-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C8H7ClO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-2,10H,3-4H2

InChI Key

PDVZKTRCSSNEJP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

α-(4-Methoxyphenyl)-1,3-benzodioxole-5-methanol (Compound 1b)

  • Structure: Shares the 1,3-benzodioxole-5-methanol core but replaces the chlorine at C4 with a 4-methoxyphenyl group.
  • Synthesis : Prepared via micro-flow heteroatom alkylation using triflic acid (TfOH) to generate carbocations, followed by nucleophilic addition .
  • Key Properties: NMR Data: ¹H NMR (400 MHz, CDCl₃) confirms solubility in chloroform, suggesting moderate polarity . Applications: Potential use in medicinal chemistry due to its aromatic and polar functional groups.

5-(Chloromethyl)-6-propyl-1,3-benzodioxole

  • Structure : Features a chloromethyl (-CH2Cl) group at C5 and a propyl (-C3H7) group at C6 on the benzodioxole ring.
  • Safety Data : Classified as hazardous (CAS 1938-32-5), requiring strict handling protocols .
  • Key Differences : The chloromethyl and propyl substituents enhance lipophilicity compared to the hydroxymethyl and chlorine groups in the target compound.

Other Chlorinated Benzodioxoles

  • 4-Chloro-1,3-dimethoxybenzene: A simpler analog with methoxy groups replacing the dioxole oxygen atoms.
  • 4-Chlororesorcinol (4-Chloro-1,3-benzenediol): A diol derivative with higher polarity due to free hydroxyl groups, contrasting with the dioxole ring’s stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications References
4-Chloro-1,3-benzodioxole-5-methanol C₈H₇ClO₃ Cl (C4), -CH₂OH (C5) Not reported Intermediate synthesis
α-(4-Methoxyphenyl)-1,3-benzodioxole-5-methanol C₁₅H₁₄O₄ -OCH₃-C₆H₄ (C4), -CH₂OH (C5) Soluble in CDCl₃ (¹H NMR confirmed) Pharmaceutical research
5-(Chloromethyl)-6-propyl-1,3-benzodioxole C₁₁H₁₃ClO₂ -CH₂Cl (C5), -C₃H₇ (C6) Hazardous (CAS 1938-32-5) Industrial chemistry

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